Cas no 61788-28-1 (N-(2-Bromophenyl)-1H-indole-3-carboxamide)

N-(2-Bromophenyl)-1H-indole-3-carboxamide 化学的及び物理的性質
名前と識別子
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- N-(2-Bromophenyl)-1H-indole-3-carboxamide
- 61788-28-1
- DTXSID00495053
- SCHEMBL8258117
- AKOS008997672
- 1H-Indole-3-carboxamide, N-(2-bromophenyl)-
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- インチ: InChI=1S/C15H11BrN2O/c16-12-6-2-4-8-14(12)18-15(19)11-9-17-13-7-3-1-5-10(11)13/h1-9,17H,(H,18,19)
- InChIKey: FYQCIOKDZWJFCY-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=CC=C1NC(C2=CNC3=CC=CC=C32)=O
計算された属性
- せいみつぶんしりょう: 314.00548g/mol
- どういたいしつりょう: 314.00548g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 19
- 回転可能化学結合数: 3
- 複雑さ: 336
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4
- トポロジー分子極性表面積: 44.9Ų
N-(2-Bromophenyl)-1H-indole-3-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Crysdot LLC | CD11090858-5g |
N-(2-Bromophenyl)-1H-indole-3-carboxamide |
61788-28-1 | 95+% | 5g |
$671 | 2024-07-18 | |
Chemenu | CM146627-5g |
N-(2-bromophenyl)-1H-indole-3-carboxamide |
61788-28-1 | 95% | 5g |
$*** | 2023-03-31 | |
Chemenu | CM146627-5g |
N-(2-bromophenyl)-1H-indole-3-carboxamide |
61788-28-1 | 95% | 5g |
$634 | 2021-08-05 | |
Alichem | A199007377-1g |
N-(2-Bromophenyl)-1H-indole-3-carboxamide |
61788-28-1 | 95% | 1g |
$400.00 | 2023-09-01 |
N-(2-Bromophenyl)-1H-indole-3-carboxamide 関連文献
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Lauro Oliver Paz-Borbón,Andres López-Martínez,Ignacio L. Garzón,Alvaro Posada-Amarillas,Henrik Grönbeck Phys. Chem. Chem. Phys., 2017,19, 17845-17855
N-(2-Bromophenyl)-1H-indole-3-carboxamideに関する追加情報
N-(2-Bromophenyl)-1H-indole-3-carboxamide: A Comprehensive Overview
The compound with CAS No. 61788-28-1, commonly referred to as N-(2-Bromophenyl)-1H-indole-3-carboxamide, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which combines an indole ring system with a bromophenyl group and a carboxamide moiety. The indole moiety, a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, is known for its versatility and wide-ranging applications in drug design and chemical synthesis.
N-(2-Bromophenyl)-1H-indole-3-carboxamide has been the subject of numerous studies due to its potential as a building block in medicinal chemistry. The bromine atom at the 2-position of the phenyl ring introduces electronic and steric effects that can be exploited to modulate the compound's reactivity and bioavailability. Recent research has focused on its role as an intermediate in the synthesis of bioactive molecules, particularly those targeting protein kinases and other enzyme systems.
The synthesis of N-(2-Bromophenyl)-1H-indole-3-carboxamide involves a multi-step process that typically begins with the preparation of indole derivatives. One common approach is the Paal-Knorr synthesis, which utilizes β-diketones or related compounds to form the indole ring system. Subsequent functionalization steps, such as bromination and amidation, are then employed to introduce the desired substituents. These reactions are often optimized using modern techniques like microwave-assisted synthesis or catalytic methods to enhance yield and selectivity.
One of the most promising applications of N-(2-Bromophenyl)-1H-indole-3-carboxamide lies in its use as a precursor for drug development. The indole core is a common feature in many FDA-approved drugs, including antidepressants like fluoxetine and antipsychotics like risperidone. By modifying the substituents on the indole ring, researchers can tailor the compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), to improve its therapeutic potential.
Recent studies have also explored the use of N-(2-Bromophenyl)-1H-indole-3-carboxamide in materials science applications. For instance, its ability to form self-assembled monolayers (SAMs) has been investigated for use in surface modification and nanotechnology. The carboxamide group can act as a reactive site for covalent bonding with various substrates, making it a valuable component in the design of functional surfaces with tailored properties.
In terms of biological activity, N-(2-Bromophenyl)-1H-indole-3-carboxamide has shown promise as an inhibitor of several key enzymes involved in disease pathways. For example, it has been reported to exhibit inhibitory activity against tyrosine kinases, which are overexpressed in various cancers. This makes it a potential candidate for further exploration in oncology research.
The structural versatility of N-(2-Bromophenyl)-1H-indole-3-carboxamide also lends itself well to combinatorial chemistry approaches. By varying the substituents on both the indole and phenyl rings, researchers can generate libraries of compounds with diverse biological profiles. High-throughput screening (HTS) techniques have been employed to evaluate these compounds for their potential as leads in drug discovery programs.
From an environmental perspective, there is growing interest in understanding the fate and toxicity of N-(2-Bromophenyl)-1H-indole-3-carboxamide in aquatic systems. Brominated aromatic compounds are known to persist in the environment due to their stability and resistance to biodegradation. However, recent studies suggest that under certain conditions, such as UV irradiation or microbial action, these compounds can undergo transformation into less harmful byproducts.
In conclusion, N-(2-Bromophenyl)-1H-indole-3-carboxamide is a versatile compound with significant potential across multiple disciplines. Its unique structure allows for diverse applications ranging from drug development to materials science, while ongoing research continues to uncover new insights into its properties and uses.
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